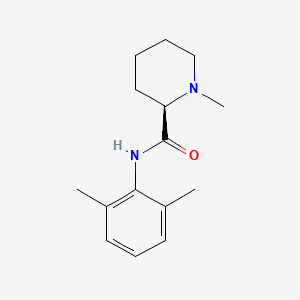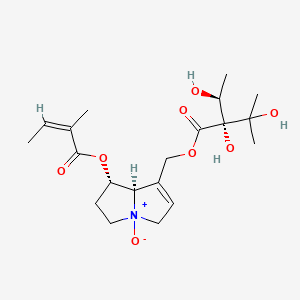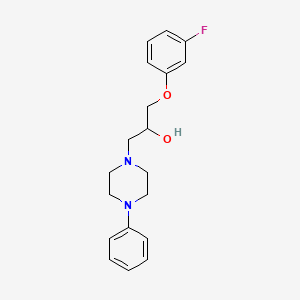
alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of m-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction results in various alcohol derivatives .
Applications De Recherche Scientifique
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mécanisme D'action
The mechanism of action of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and stability. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorinated Phenylalanines: These compounds also contain fluorine atoms and have similar applications in pharmaceuticals and materials science.
Fluorinated Amino Acids: These compounds are used in the development of therapeutic proteins and peptide-based vaccines.
Uniqueness
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its specific structure, which combines a fluorinated phenyl group with a piperazine ring. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it valuable for various applications .
Propriétés
Numéro CAS |
66307-48-0 |
|---|---|
Formule moléculaire |
C19H23FN2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(3-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23FN2O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2 |
Clé InChI |
KBTCPHDLTKRILP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC(=CC=C2)F)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
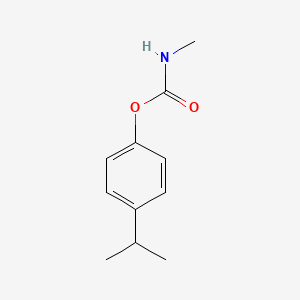
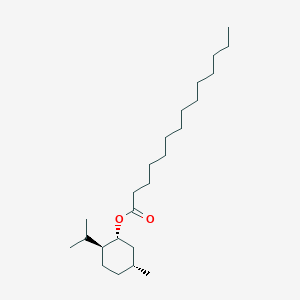

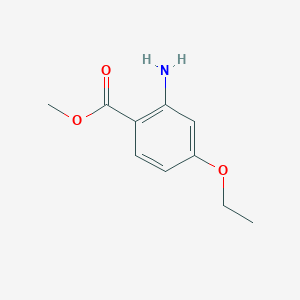
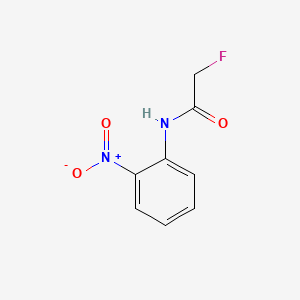
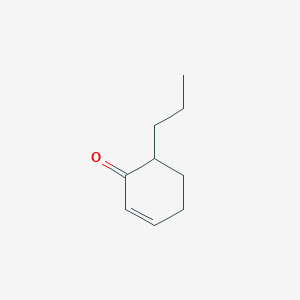
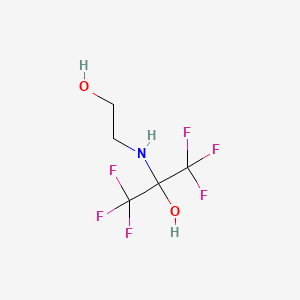

![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)
